B-(3-Pyridinylmethyl)boronic Acid: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies
B-(3-Pyridinylmethyl)boronic Acid: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
B-(3-pyridinylmethyl)boronic acid is a highly specialized organoboron compound utilized primarily in advanced organic synthesis and medicinal chemistry. Bridging the gap between traditional arylboronic acids and aliphatic boronic acids, this heteroarylmethylboronic acid enables the installation of the 3-pyridinylmethyl pharmacophore via transition-metal-catalyzed cross-coupling[1]. However, its unique C(sp³)-B bond and the presence of a basic pyridine nitrogen introduce significant synthetic challenges, most notably rapid protodeboronation[2]. This technical guide provides an in-depth analysis of its structural properties, mechanistic behavior, and optimized experimental workflows for drug development professionals.
Molecular Identity and Physicochemical Profiling
Quantitative data for B-(3-pyridinylmethyl)boronic acid is summarized in the table below to facilitate rapid reference for assay development, structural verification, and stoichiometric calculations[3],[4].
| Property | Value |
| IUPAC Name | (Pyridin-3-ylmethyl)boronic acid |
| Common Name | B-(3-pyridinylmethyl)boronic acid |
| CAS Registry Number | 1391356-57-2 |
| Molecular Formula | C6H8BNO2 |
| Molecular Weight | 136.94 g/mol |
| SMILES | OB(O)Cc1cccnc1 |
| Structural Class | Heteroarylmethylboronic acid |
Structural Elucidation & Mechanistic Behavior
Expertise & Experience: The Causality of Instability The reactivity of B-(3-pyridinylmethyl)boronic acid diverges sharply from standard arylboronic acids (e.g., phenylboronic acid). In arylboronic acids, the empty p-orbital of the boron atom can partially conjugate with the aromatic π-system, providing thermodynamic stability. In contrast, the methylene (-CH₂-) linker in B-(3-pyridinylmethyl)boronic acid isolates the boron atom from the pyridine ring's resonance network.
This C(sp³)-B benzylic architecture makes the molecule notoriously susceptible to[5]. Under basic conditions typically required for Suzuki-Miyaura transmetalation, the boronic acid forms a boronate complex. The C-B bond then undergoes heterolytic cleavage, driven by the formation of a relatively stable benzylic anion intermediate (stabilized by the electron-withdrawing nature of the pyridine ring), which rapidly abstracts a proton from the solvent to yield 3-methylpyridine and boric acid[2]. Furthermore, the basic nitrogen of the pyridine ring can coordinate to palladium catalysts, potentially leading to catalyst poisoning or altering the turnover frequency[6].
Structural features of B-(3-pyridinylmethyl)boronic acid dictating its chemical reactivity.
Experimental Workflows: Suzuki-Miyaura Cross-Coupling Protocols
Trustworthiness: A Self-Validating System To successfully couple B-(3-pyridinylmethyl)boronic acid with an aryl halide, the protocol must outcompete the parasitic protodeboronation pathway[7]. This is achieved by using mild bases, precisely controlled aqueous conditions, and highly active palladium precatalysts that accelerate oxidative addition and transmetalation[1].
Step-by-Step Methodology:
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Substrate Preparation: In a flame-dried Schlenk flask under argon, combine the aryl halide (1.0 equiv) and B-(3-pyridinylmethyl)boronic acid (1.5 equiv).
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Causality: A 50% excess of the boronic acid is used to compensate for inevitable minor losses to protodeboronation[7].
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Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₃PO₄ (3.0 equiv).
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Causality: Strong bases like NaOH or KOH rapidly accelerate C(sp³)-B cleavage. K₃PO₄ provides sufficient basicity to form the reactive boronate without immediately destroying the starting material[7].
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Solvent System & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles.
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Causality: Oxygen must be rigorously excluded to prevent homocoupling and catalyst oxidation. The specific water ratio ensures base solubility while limiting the proton pool available for deboronation.
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Reaction Execution & Self-Validation: Heat the mixture to 80 °C.
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Self-Validation Step: After 2 hours, pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. You must monitor the ratio of the desired cross-coupled product against 3-methylpyridine (the protodeboronation byproduct). If 3-methylpyridine dominates, the base is too strong or the catalyst is inactive.
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Workup & Extraction: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography using a Hexanes/EtOAc gradient modified with 1% Triethylamine (TEA).
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Causality: TEA prevents the basic pyridine product from streaking on the acidic silica gel, ensuring sharp elution bands.
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Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.
Applications in Drug Discovery
The incorporation of the 3-pyridinylmethyl moiety is a highly sought-after transformation in modern drug discovery. Historically, synthesizing these motifs was so challenging that literature explicitly noted the lack of available reactions for (3-pyridinylmethyl)boronic acid[6]. Escaping "flatland" (the over-reliance on flat, sp²-rich aromatic rings) is a primary goal for improving the pharmacokinetic properties of drug candidates. The methylene linker introduces an sp³ carbon, granting the molecule three-dimensional flexibility, while the pyridine ring serves as an excellent hydrogen bond acceptor, often utilized in hinge-binding motifs within kinase inhibitors.
References
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Title: B-(3-Pyridinylmethyl)boronic acid, 1391356-57-2 Product Profile Source: Rovathin Chemical URL: [Link]
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Title: Synthesis of benzylboronic acids and benzylboronates Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones Source: RSC Publishing / Chemical Science URL: [Link]
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Title: Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
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- 4. B-(3-Pyridinylmethyl)boronic acid,1391356-57-2 [rovathin.com]
- 5. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
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